molecular formula C8H9NO B1587766 Indoline-4-ol CAS No. 85926-99-4

Indoline-4-ol

Cat. No. B1587766
CAS RN: 85926-99-4
M. Wt: 135.16 g/mol
InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
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Patent
US08642785B2

Procedure details

A solution of 4-hydroxyindole (6.66 g, 50 mmol) in acetic acid (250 mL) was treated with NaBH3CN (9.42 g, 150 mmol) over 0.5 h, keeping the temperature at <15 C. The mixture was then stirred at room temperature for 1 h and water (5 mL) was added and the solvent evaporated. The residue was dissolved in EtOAc (150 mL) and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 4-hydroxyindoline as pale crystals (6.76 g. 100%); 1H NMR (δ, CDCl3 DMSO-d6): 6.82 (1H, t, J=8 Hz), 6.20 (1H, d, J=8 Hz), 6.16 (1H, d, J=8 Hz), 3.52 (2H, t, J=8 Hz) and 2.90 (2H, d, J=8 Hz). The crude indoline was dissolved in a mixture of acetic acid (50 mL) and acetic anhydride (50 mL) and heated under reflux for 1 h. The solution was diluted with water (10 mL) and the solvents evaporated. The residue was dissolved in EtOAc (150 mL) and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 4-acetoxy-1-acetylindoline as pale crystals (9.01 g, 82%), NMR (δ, 90 MHz): 8.07 (1H, d, J=8 Hz), 7.19 (1H, t, J=8 Hz), 6.72 (1H, d, J=8 Hz), 4.05 (2H, t, J=8 Hz), 3.03 (2H, t, J=8 Hz) 2.28 (3H, s) and 2.19 (3H, s).
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[BH3-]C#N.[Na+].O>C(O)(=O)C>[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.66 g
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1
Name
Quantity
9.42 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (150 mL)
WASH
Type
WASH
Details
washed with saturated aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C2CCNC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.